N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-14-7-8-16(24)15(23)9-14/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKPWQIKMZPWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoxime and Carboxylic Acid Derivatives
The oxadiazole ring is constructed using a one-pot cyclocondensation strategy. 4-[(Dimethylamino)sulfonyl]benzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂), which subsequently reacts with benzamidoxime in the presence of KOH/DMSO at room temperature.
Reaction Conditions :
- Benzamidoxime (1.2 equiv) , 4-[(dimethylamino)sulfonyl]benzoyl chloride (1.0 equiv) , KOH (2.5 equiv), DMSO, 25°C, 4 h.
- Yield : 82% (isolated via column chromatography, ethyl acetate/hexane 1:1).
Mechanistic Insight :
The base deprotonates the amidoxime, enabling nucleophilic attack on the acyl chloride. Cyclization proceeds via elimination of HCl, forming the 1,2,4-oxadiazole ring.
Alternative Pathway: O-Acylamidoxime Cyclization
For substrates sensitive to strong bases, O-acylamidoxime intermediates are cyclized using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C.
Procedure :
- 4-[(Dimethylamino)sulfonyl]benzoyl chloride is reacted with benzamidoxime in dry THF to form the O-acylamidoxime.
- TBAF (1.1 equiv) is added, inducing cyclization at 0°C for 30 min.
- Yield : 78%.
Introduction of the Dimethylaminosulfonyl Group
Sulfonation of the Phenyl Ring
The dimethylaminosulfonyl group is introduced via a two-step process:
- Sulfonation : Reaction of 4-chlorophenyl-1,2,4-oxadiazole with chlorosulfonic acid (ClSO₃H) at 0°C.
- Amination : Treatment with dimethylamine (2.0 equiv) in dichloromethane (DCM).
Optimized Conditions :
- Sulfonation : ClSO₃H (3.0 equiv), 0°C, 2 h.
- Amination : Dimethylamine (2.0 equiv), DCM, 25°C, 12 h.
- Overall Yield : 65%.
Analytical Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 3.12 (s, 6H, N(CH₃)₂).
Installation of the N-Benzyl Carboxamide Group
Carbodiimide-Mediated Amidation
The oxadiazole-carboxylic acid intermediate is activated using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) , followed by reaction with benzylamine.
Procedure :
- Oxadiazole-carboxylic acid (1.0 equiv) , DCC (1.2 equiv), HOBt (1.2 equiv), dry DCM, 0°C, 30 min.
- Benzylamine (1.5 equiv) is added, and the mixture is stirred at 25°C for 24 h.
- Yield : 75%.
Spectroscopic Data :
- IR (KBr) : 3306 cm⁻¹ (N-H), 1677 cm⁻¹ (C=O).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 175.1 (oxadiazole C-3), 174.9 (oxadiazole C-5).
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Cyclization → Sulfonation → Amidation) | Route B (Sulfonation → Cyclization → Amidation) |
|---|---|---|
| Overall Yield | 62% | 58% |
| Reaction Complexity | Moderate (3 steps) | High (4 steps, including protection/deprotection) |
| Key Advantage | Avoids sulfonation side reactions | Enables early functionalization |
Scalability and Industrial Feasibility
Continuous-Flow Synthesis
Recent advances demonstrate the scalability of oxadiazole synthesis using continuous-flow reactors . For example, cyclization in a tubular reactor (25°C, residence time 10 min) achieves 85% conversion, reducing reaction time by 70% compared to batch methods.
Green Chemistry Considerations
- Solvent Recycling : DMSO is recovered via vacuum distillation (90% efficiency).
- Catalyst Reuse : Immobilized TBAF on silica gel enables 5 reaction cycles without significant loss in activity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,4-Oxadiazoles
Compound A : 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (from )
- Core : 1,2,4-oxadiazole.
- Substituents : Chloromethyl (C-5), phenyl (C-3).
- Key Differences: Lacks the dimethylamino sulfonyl and benzyl carboxamide groups.
- Synthesis : Prepared via Cs₂CO₃-mediated coupling in DMF, indicating shared synthetic pathways with the target compound .
Compound B : N-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (from )
- Core : Isoxazole and benzodioxine.
- Substituents : 3,4-Dimethylisoxazolyl sulfamoyl (C-4 phenyl), benzodioxine carboxamide.
- Key Differences : Isoxazole replaces oxadiazole; benzodioxine carboxamide differs from benzyl carboxamide.
Sulfonamide-Containing Compounds
Compound C : Tolylfluanid (from )
- Core : Sulfonamide.
- Substituents : Dichloro, fluoro, methylphenyl.
- Key Differences : Lacks heterocyclic oxadiazole; designed as a fungicide.
- Implications: The dimethylamino sulfonyl group in both compounds may enhance solubility, but the oxadiazole in the target could improve stability or alter toxicity profiles .
Oxazole Derivatives
Compound D : Trisubstituted Oxazoles (from )
- Core : Oxazole.
- Substituents : Varied aryl/alkyl groups.
- Key Differences : Oxazole vs. oxadiazole; synthesized via copper-catalyzed cyclization.
Comparative Data Table
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis () shares similarities with Compound A, utilizing mild base conditions, whereas oxazoles () require transition-metal catalysis, reflecting divergent reactivity of heterocycles.
- Bioactivity Hypotheses: The dimethylamino sulfonyl group (common in pesticides like tolylfluanid) suggests possible agrochemical applications , but the oxadiazole core may redirect activity toward medicinal targets (e.g., enzyme inhibition) .
Biological Activity
N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide is a synthetic compound belonging to the oxadiazole family, characterized by a five-membered ring that includes nitrogen and oxygen atoms. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on diverse research findings.
Structural Overview
The compound features several functional groups that contribute to its biological properties:
- Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer effects.
- Dimethylamino Sulfonyl Group : Enhances chemical reactivity and may improve interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds with the oxadiazole core have shown significant antimicrobial effects against various pathogens. Studies suggest that derivatives can inhibit bacterial growth by targeting essential biosynthetic pathways.
- Anticancer Properties : The compound's structure allows it to interact with specific cellular targets involved in cancer progression. Research has indicated that similar oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Effects : Some studies have reported that oxadiazole derivatives can reduce inflammation markers in vitro, indicating possible use in treating inflammatory diseases.
Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives. The most potent compounds demonstrated strong inhibition of Mycobacterium bovis BCG, with molecular docking revealing high binding affinity to key enzymes involved in fatty acid biosynthesis. This suggests that this compound could exhibit similar mechanisms of action against bacterial pathogens .
Anticancer Activity
In research focusing on RET kinase inhibitors, compounds similar to this compound were synthesized and evaluated for their ability to inhibit cell proliferation driven by RET mutations. The results indicated moderate to high potency against cancer cell lines, supporting further investigation into this compound as a potential anticancer agent .
Anti-inflammatory Properties
A comparative study on various oxadiazole derivatives revealed that some compounds significantly reduced pro-inflammatory cytokines in cell cultures. This highlights the therapeutic potential of this compound in treating inflammatory conditions .
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Benzyl Group Introduction : Alkylation of the oxadiazole ring using benzyl halides.
- Dimethylamino Sulfonyl Group Attachment : Sulfonylation using dimethylaminosulfonyl chloride.
These synthetic routes are crucial for optimizing the biological activity of the compound.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide?
The compound can be synthesized via multi-step organic reactions. A typical approach involves:
- Oxazole ring formation : Cyclization of precursor carboxamide derivatives under controlled conditions (e.g., reflux in dimethylformamide or acetonitrile).
- Substitution reactions : Introduction of the 4-[(dimethylamino)sulfonyl]phenyl group using sulfonylation reagents and coupling agents.
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and molecular connectivity.
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonyl, oxadiazole).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% typically required for biological assays) .
Q. What in vitro models are suitable for preliminary cytotoxicity screening?
- Daphnia magna assays : A cost-effective, reproducible model for rapid cytotoxicity assessment, correlating with potential mammalian toxicity .
- Cell line studies : Human cancer lines (e.g., HeLa, MCF-7) for IC determination via MTT assays.
- Enzyme inhibition assays : Target-specific evaluations (e.g., kinase or protease inhibition) to identify mechanistic pathways .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for efficient coupling of aryl groups.
- In-line analytics : Real-time HPLC or UV monitoring to track intermediates and minimize side products .
Q. How should contradictions in biological activity data between assays be resolved?
- Cross-validation : Compare results across multiple models (e.g., Daphnia vs. mammalian cell lines) to rule out model-specific artifacts.
- Stability studies : Assess compound degradation in assay media via LC-MS to confirm bioactivity correlates with intact structure.
- Dose-response curves : Ensure linearity across concentrations to validate potency metrics.
- Mechanistic studies : Use siRNA or CRISPR knockouts to confirm target engagement .
Q. What computational approaches are used to predict molecular interactions and pharmacokinetics?
- Molecular docking : Utilizes crystal structures of target proteins (e.g., kinases) to predict binding modes of the sulfonyl and oxadiazole groups.
- ADMET prediction : Software (e.g., SwissADME) evaluates solubility, permeability, and metabolic stability based on the dimethylamino sulfonyl moiety.
- DFT calculations : Models electronic properties of the oxadiazole ring to explain reactivity in biological systems .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- SAR studies : Compare analogs with altered sulfonyl or benzyl groups to identify critical pharmacophores.
- Electron-withdrawing/donating groups : Modify the phenyl ring’s electronic profile to enhance target affinity or metabolic stability.
- Bulk tolerance assays : Introduce steric hindrance (e.g., bulkier substituents) to assess binding pocket flexibility .
Q. What analytical techniques are employed to study degradation pathways and stability?
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, followed by LC-MS to identify breakdown products.
- X-ray crystallography : Resolves solid-state stability and polymorphism risks.
- Dynamic light scattering (DLS) : Monitors aggregation in aqueous solutions, critical for in vivo applications .
Key Notes
- Data Contradictions : Discrepancies in cytotoxicity data may arise from assay sensitivity (e.g., Daphnia vs. human cells) or compound batch variability. Always replicate studies with independently synthesized batches .
- Methodological Rigor : Prioritize orthogonal validation (e.g., NMR + HRMS for structure; multiple cell lines for bioactivity) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
